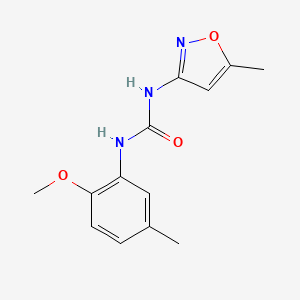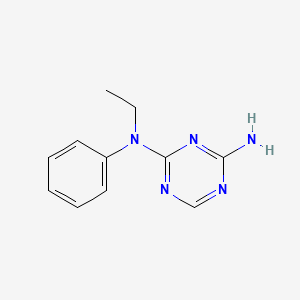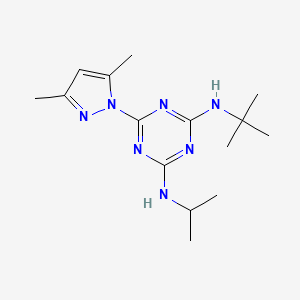
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as MMPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in various physiological and pathological processes. The synthesis method of MMPI is well-established, and it has been extensively studied for its potential applications in various fields.
作用機序
MMPI acts as a potent inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea by binding to the active site of the enzyme and preventing its activity. This compound are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. By inhibiting this compound, MMPI can prevent the degradation of ECM proteins and promote tissue repair.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the activity of this compound. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMPI has been studied for its potential applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
実験室実験の利点と制限
MMPI has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, making it an ideal tool for studying the role of this compound in various physiological and pathological processes. It has been extensively studied, and its synthesis method is well-established. However, MMPI also has some limitations. It can be toxic at high concentrations and can interfere with other cellular processes. Its effects on other enzymes and proteins need to be carefully evaluated before using it as a research tool.
将来の方向性
There are several future directions for MMPI research. One potential application is in the development of new cancer therapies. MMPI has shown promising results in animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another potential application is in the treatment of arthritis, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are involved in the degradation of cartilage in the joints. MMPI has also been studied for its potential applications in cardiovascular diseases, as this compound are involved in the remodeling of blood vessels. Further studies are needed to evaluate the potential of MMPI in these fields.
Conclusion:
MMPI is a potent inhibitor of this compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. MMPI has several advantages as a research tool, but its limitations need to be carefully evaluated. There are several future directions for MMPI research, and further studies are needed to evaluate its potential in various fields.
合成法
The synthesis of MMPI involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, MMPI. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
MMPI has been used in scientific research for its potential applications in various fields. It has been studied for its role in cancer therapy, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are known to be involved in tumor invasion and metastasis. MMPI has been shown to inhibit tumor growth and metastasis in various animal models, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-5-11(18-3)10(6-8)14-13(17)15-12-7-9(2)19-16-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIZOORSJYDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)
![1-isopropyl-2-methyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B5320126.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)
![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)